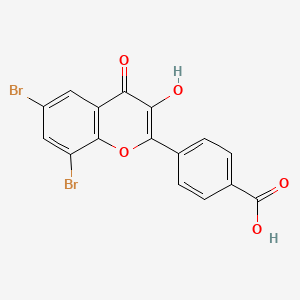
4-(6,8-Dibromo-3-Hydroxy-4-Oxo-4h-Chromen-2-Yl)benzoic Acid
描述
4-(6,8-Dibromo-3-Hydroxy-4-Oxo-4H-Chromen-2-Yl)benzoic Acid is a brominated flavonol derivative. This compound is characterized by its unique structural features, including a dibromo substitution on the chromen-4-one core and a benzoic acid moiety. It has garnered attention in scientific research due to its potential biological and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(6,8-Dibromo-3-Hydroxy-4-Oxo-4H-Chromen-2-Yl)benzoic Acid typically involves the bromination of 3-hydroxy-4-oxo-4H-chromen-2-yl)benzoic Acid. This process requires careful control of reaction conditions, including temperature, solvent choice, and the use of brominating agents such as bromine or N-bromosuccinimide (NBS).
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic route for higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and safety of the final product.
化学反应分析
Types of Reactions: 4-(6,8-Dibromo-3-Hydroxy-4-Oxo-4H-Chromen-2-Yl)benzoic Acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The bromine atoms can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group.
Major Products Formed:
Oxidation: Formation of 4-(6,8-Dibromo-3-Keto-4-Oxo-4H-Chromen-2-Yl)benzoic Acid or 4-(6,8-Dibromo-3-Carboxy-4-Oxo-4H-Chromen-2-Yl)benzoic Acid.
Reduction: Formation of 4-(6,8-Dibromo-3-Hydroxy-4-Hydroxy-4H-Chromen-2-Yl)benzoic Acid.
Substitution: Formation of various derivatives depending on the nucleophile used.
科学研究应用
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its bromine atoms make it a versatile intermediate for further functionalization.
Biology: 4-(6,8-Dibromo-3-Hydroxy-4-Oxo-4H-Chromen-2-Yl)benzoic Acid has shown potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties. It is being studied for its effects on various cellular pathways and its potential use in therapeutic applications.
Medicine: The compound's biological activities have led to research into its use as a therapeutic agent. Studies are ongoing to determine its efficacy in treating diseases such as cancer and inflammation.
Industry: In the industry, this compound is used in the development of new materials and chemicals. Its unique properties make it suitable for applications in material science and pharmaceuticals.
作用机制
The mechanism by which 4-(6,8-Dibromo-3-Hydroxy-4-Oxo-4H-Chromen-2-Yl)benzoic Acid exerts its effects involves its interaction with molecular targets and pathways. It may act as an inhibitor or activator of specific enzymes or receptors, leading to changes in cellular processes. The exact mechanism can vary depending on the biological context and the specific derivatives involved.
相似化合物的比较
6,8-Dibromo-3-formylchromone: A related compound with a formyl group instead of a carboxylic acid.
4-(6,8-Dibromo-2-phenyl-4-oxo-4H-quinazolin-3-yl)-benzoic Acid: A quinazolinone derivative with a phenyl group.
Uniqueness: 4-(6,8-Dibromo-3-Hydroxy-4-Oxo-4H-Chromen-2-Yl)benzoic Acid is unique due to its specific substitution pattern and the presence of both bromine atoms and a benzoic acid moiety. This combination of functional groups contributes to its distinct chemical and biological properties.
属性
IUPAC Name |
4-(6,8-dibromo-3-hydroxy-4-oxochromen-2-yl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8Br2O5/c17-9-5-10-12(19)13(20)14(23-15(10)11(18)6-9)7-1-3-8(4-2-7)16(21)22/h1-6,20H,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDOSILZXICLCEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C(=O)C3=C(O2)C(=CC(=C3)Br)Br)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8Br2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[2-(2-Pyridin-2-yl-1,3-thiazol-4-yl)acetyl]piperidine-4-carboxylic acid](/img/structure/B7849798.png)
![1-(2,6-Dimethylmorpholin-4-yl)-3-[(6-methylthieno[2,3-d]pyrimidin-4-yl)amino]propan-1-one](/img/structure/B7849806.png)
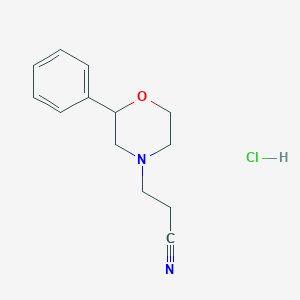

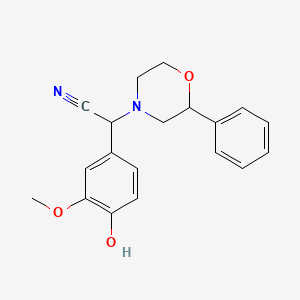
![2-[4-(Diethylamino)phenyl]-2-(morpholin-4-yl)acetonitrile](/img/structure/B7849839.png)

![4-Hydroxy-3-{[4-(4-methyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzoyl]amino}benzoic acid (26)](/img/structure/B7849853.png)
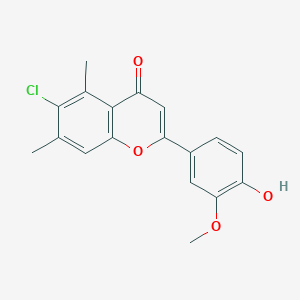
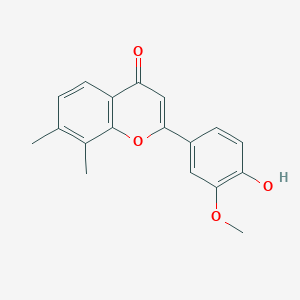
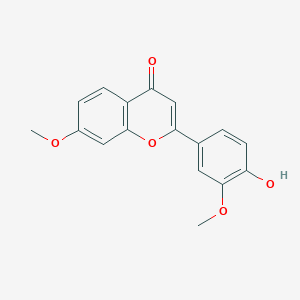
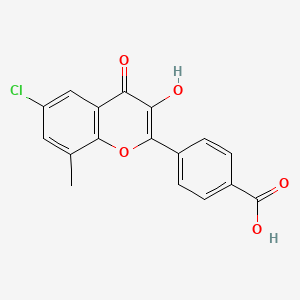
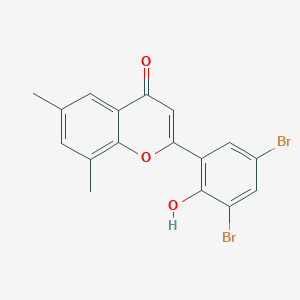
![1-(1H-1,2,4-triazol-5-ylsulfanyl)-3,4-dihydropyrido[1,2-b]isoindole-2,6-dione](/img/structure/B7849882.png)
